molecular formula C7H3Br2FO B1410746 2,5-Dibromo-3-fluorobenzaldehyde CAS No. 1803836-87-4

2,5-Dibromo-3-fluorobenzaldehyde

Cat. No.: B1410746
CAS No.: 1803836-87-4
M. Wt: 281.9 g/mol
InChI Key: WMIQAUBEAYWJIX-UHFFFAOYSA-N
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Description

2,5-Dibromo-3-fluorobenzaldehyde is an organic compound with the molecular formula C7H3Br2FO. It is a derivative of benzaldehyde, where two bromine atoms and one fluorine atom are substituted at the 2, 5, and 3 positions, respectively. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibromo-3-fluorobenzaldehyde typically involves the bromination and fluorination of benzaldehyde derivatives. One common method includes the halogen-exchange reaction, where a precursor such as 2,5-dibromobenzaldehyde undergoes fluorination using reagents like potassium fluoride in the presence of a suitable solvent .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available benzaldehyde derivatives. The process includes controlled bromination and subsequent fluorination under specific reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dibromo-3-fluorobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2,5-Dibromo-3-fluorobenzaldehyde in biological systems involves its interaction with cellular components. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their function. The bromine and fluorine atoms may enhance the compound’s reactivity and specificity towards certain molecular targets .

Comparison with Similar Compounds

  • 3,6-Dibromo-2-fluorobenzaldehyde
  • 3,5-Difluorobenzaldehyde
  • 2-Bromo-5-fluorobenzaldehyde

Comparison: 2,5-Dibromo-3-fluorobenzaldehyde is unique due to the specific positioning of the bromine and fluorine atoms, which can influence its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different physical and chemical properties, making it suitable for specific applications in synthesis and research .

Properties

IUPAC Name

2,5-dibromo-3-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2FO/c8-5-1-4(3-11)7(9)6(10)2-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMIQAUBEAYWJIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C=O)Br)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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